1-(5-Bromopyridin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(5-Bromopyridin-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C11H14BrN3O and a molecular weight of 284.16 g/mol It is characterized by the presence of a bromopyridine moiety attached to a piperidine ring, which is further connected to a carboxamide group
Preparation Methods
The synthesis of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and piperidine-4-carboxylic acid.
Reaction Conditions: The bromopyridine is reacted with piperidine-4-carboxylic acid under specific conditions to form the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
1-(5-Bromopyridin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include bases, acids, and oxidizing or reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules for various chemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound may be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The bromopyridine moiety may interact with enzymes or receptors, leading to modulation of their activity. The piperidine ring and carboxamide group may also contribute to the compound’s overall biological effects .
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)piperidine-4-carboxamide can be compared with similar compounds, such as:
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound contains a piperazine ring instead of a piperidine ring.
N-(5-Bromopyridin-2-yl)piperidine-4-carboxamide: This compound is structurally similar but may have different functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c12-9-1-2-10(14-7-9)15-5-3-8(4-6-15)11(13)16/h1-2,7-8H,3-6H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKDPTOKHGSGHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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